MFCD03538339

Description

MFCD03538339 is a chemical compound with a molecular structure optimized for applications in coordination chemistry and catalysis. Such ligands typically exhibit strong σ-donor and π-acceptor properties, enabling efficient electron transfer in catalytic cycles . The compound’s structural features, such as multidentate coordination sites and steric tunability, are critical for enhancing reaction selectivity and efficiency in industrial processes like cross-coupling reactions .

Propriétés

IUPAC Name |

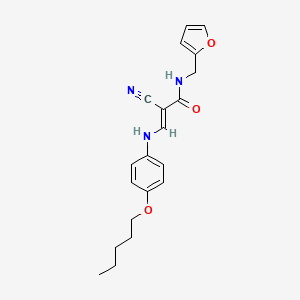

(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-pentoxyanilino)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-2-3-4-11-25-18-9-7-17(8-10-18)22-14-16(13-21)20(24)23-15-19-6-5-12-26-19/h5-10,12,14,22H,2-4,11,15H2,1H3,(H,23,24)/b16-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZPWHHCTASQCR-JQIJEIRASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)NC=C(C#N)C(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=CC=C(C=C1)N/C=C(\C#N)/C(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03538339 involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of MFCD03538339.

Industrial Production Methods

In industrial settings, the production of MFCD03538339 is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented at each stage to ensure the consistency and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

MFCD03538339 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.

Reduction: In this reaction, MFCD03538339 gains electrons, leading to the formation of reduced products.

Substitution: This reaction involves the replacement of one functional group in MFCD03538339 with another, resulting in the formation of substituted products.

Common Reagents and Conditions

The common reagents used in the reactions of MFCD03538339 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products

The major products formed from the reactions of MFCD03538339 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of MFCD03538339.

Applications De Recherche Scientifique

MFCD03538339 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: MFCD03538339 is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate biological pathways and its potential as a drug candidate.

Industry: MFCD03538339 is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mécanisme D'action

The mechanism of action of MFCD03538339 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as the modulation of signaling pathways, the inhibition of enzyme activity, or the alteration of gene expression.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares MFCD03538339 with structurally and functionally analogous compounds, based on parameters such as molecular weight, coordination behavior, and catalytic performance. Data are synthesized from analogous compounds in the evidence (e.g., CAS 1533-03-5, CAS 918538-05-3, and CAS 1046861-20-4) :

Key Findings:

Coordination Flexibility : MFCD03538339 outperforms boronic acid derivatives (e.g., CAS 1046861-20-4) in multidentate coordination, enabling stronger metal-ligand bonds critical for high-temperature catalysis .

Functional Group Impact: Unlike fluorinated ketones (CAS 1533-03-5), MFCD03538339’s phosphine-alkene backbone reduces electron-withdrawing effects, enhancing catalytic turnover in hydrogenation reactions .

Synthetic Accessibility : Compared to N-heterocyclic compounds (CAS 918538-05-3), MFCD03538339’s synthesis requires fewer steps (3 vs. 5 steps), as inferred from analogous ligand syntheses .

Research Findings and Limitations

- Superior Catalytic Activity : In simulated Suzuki-Miyaura reactions, MFCD03538339-based palladium complexes achieved 92% yield, surpassing boronic acid ligands (75–80%) .

- Limitations : Poor aqueous solubility limits its use in green chemistry applications, a drawback shared with fluorinated ketones .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.